
2-Chloropentan-3-one computational properties
verification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

Get Quote

Experimental Synthesis and Basic Data

The most robust experimental information available is a detailed synthesis procedure for 2-Chloropentan-3-

one from Organic Syntheses, which is a highly authoritative source for reproducible methods [1].

The table below summarizes the key physical and chemical data available from the search results:

Property Value / Description Source / Notes

Molecular Formula C5H9ClO [2]

Molecular Weight 120.577 g/mol [2]

CAS Number 17042-21-6 [2] [1]

Boiling Point 80-102 °C (62 mmHg) Isolated via distillation [1]

Synthetic Yield 80% From pentan-3-one [1]

Common Impurity ~5% 2,4-Dichloropentan-3-one Noted during distillation [1]
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Detailed Synthesis Protocol

This verified protocol from Organic Syntheses allows for the preparation of 2-Chloropentan-3-one, which is

the essential first step for any subsequent experimental characterization [1].

Reaction: Chlorination of pentan-3-one.

Setup: A 500 mL two-necked flask with a magnetic stirrer, pressure-equalizing addition funnel, and
reflux condenser fitted with a calcium chloride trap.

Reagents:
Pentan-3-one (1): 85 mL (0.80 mol)

Solvent: 200 mL Carbon tetrachloride
Chlorinating agent: Sulfuryl chloride (2): 71 mL (0.88 mol), added dropwise over 2 hours.

Conditions: The reaction mixture is heated to 45°C in an oil bath and stirred for 3 hours at this
temperature after the addition is complete.

Work-up & Purification:
Carbon tetrachloride is removed by distillation at 85°C under atmospheric pressure.

The crude product is purified by distillation under reduced pressure (62 mmHg).
The product, 2-Chloropentan-3-one, is collected as a pale yellow liquid at a boiling point of 80-
102°C (62 mmHg), yielding 77.0 g (80%) [1].

Handling Notes: The product must be stored in a refrigerator. Trace amounts of the dichlorinated

impurity do not typically interfere with subsequent reactions, such as cycloadditions [1].

Application in a [4+3] Cycloaddition

The synthesized 2-Chloropentan-3-one is primarily used as a precursor to generate an oxyallyl cation

intermediate for cycloadditions. The following diagram illustrates this key reaction pathway.

Reaction Pathway for [4+3] Cycloaddition

2-Chloropentan-3-one Oxyallyl Cation
Intermediate

Base
(Triethylamine)

8-Oxabicyclo[3.2.1]
oct-6-en-3-one
Cycloadduct

[4+3] Cycloaddition

Furan
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This reaction is performed in water at room temperature, making it a practical and environmentally favorable

method for constructing synthetically valuable 8-oxabicyclo[3.2.1]oct-6-en-3-one structures [1].

How to Approach Computational Verification

Since the search results lack specific computational data, here is a guide on how you can proceed with

computational verification:

Select Computational Methods: Use Density Functional Theory (DFT) with functionals like B3LYP

and a basis set such as 6-31G(d) to calculate molecular properties. This is a standard approach for
organic molecules of this size.

Key Properties to Calculate:
Geometry Optimization: Obtain the minimum energy conformation.

Molecular Electrostatic Potential (MEP): Visualize the electron density to identify electrophilic
sites (like the carbonyl carbon and the carbon adjacent to the chlorine).

Vibrational Frequencies: Calculate the IR spectrum to verify the presence of functional groups
(C=O, C-Cl stretches) and confirm the optimized structure is at an energy minimum (no

imaginary frequencies).
Compare with Experimental Data: Once you have the computational results, you can compare

them with the physical data in the table above. For instance, calculated bond lengths and angles
should be reasonable for a ketone with an alpha-chloro substituent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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